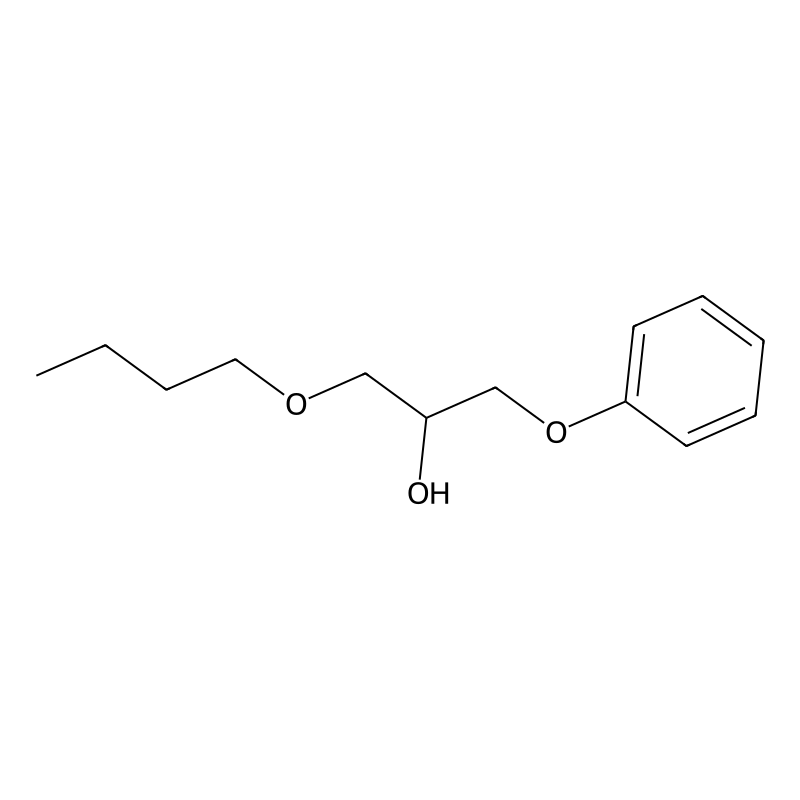Febuprol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Febuprol is a chemical compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol. This compound is classified as a choleretic agent, which means it promotes the production of bile by the liver. Febuprol is recognized for its unique structure, which includes a phenoxy group and an alkoxy group, contributing to its biological activity and potential therapeutic applications .
- The exact mechanism by which Febuprol might stimulate bile production is not fully elucidated in scientific research.
- Some studies suggest it could be related to its potential interaction with bile acids or enzymes involved in bile synthesis []. Further investigation is needed to understand the specific mechanism.
This reaction highlights the transformation of Ibuprofen into Febuprol through the addition of water, indicating its potential as a derivative of existing anti-inflammatory drugs .
Febuprol exhibits significant biological activity as a choleretic agent, enhancing bile secretion and thereby aiding in digestion and fat absorption. Its mechanism of action involves stimulating hepatocyte function, which can be beneficial in treating liver-related disorders . Additionally, studies have indicated that Febuprol may have anti-inflammatory properties, although further research is needed to fully elucidate its pharmacological profile.
The synthesis of Febuprol can be achieved through several methods, including:
- Hydrolysis of Ibuprofen: This method involves the hydrolysis of Ibuprofen in the presence of water to produce Febuprol.
- Esterification Reactions: The formation of esters from carboxylic acids and alcohols can lead to the synthesis of Febuprol.
- Chemical Modifications: Various chemical modifications of existing compounds can yield Febuprol as a product.
These methods highlight the versatility in synthesizing Febuprol from readily available precursors .
Febuprol has several applications in scientific research and potential therapeutic contexts:
- Choleretic Drug Studies: It serves as a model compound in studies investigating the mechanisms and efficacy of choleretic drugs.
- Pharmaceutical Research: Due to its biological activity, it is explored for potential applications in treating liver diseases or digestive disorders .
- Chemical Analysis: Febuprol is used in analytical chemistry for studying drug interactions and metabolic pathways.
Research into the interactions of Febuprol with other compounds has shown that it may influence liver enzyme activity, particularly those involved in drug metabolism. Interaction studies are crucial for understanding how Febuprol may affect or be affected by other medications, thereby ensuring safe therapeutic use. Further investigations are needed to map out these interactions comprehensively .
Febuprol shares similarities with various compounds due to its structural features and biological activity. Here are some comparable compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Ibuprofen | C₁₃H₁₈O₂ | Anti-inflammatory | Non-steroidal anti-inflammatory |
| Phenylbutazone | C₁₄H₁₈N₂O₂ | Anti-inflammatory | Pyrazolone derivative |
| Ursodeoxycholic Acid | C₂₄H₄₀O₆ | Choleretic | Naturally occurring bile acid |
Uniqueness of Febuprol: Unlike Ibuprofen and Phenylbutazone, which primarily serve as anti-inflammatory agents, Febuprol's distinct role as a choleretic agent sets it apart. Its unique structure allows it to interact differently with biological systems, suggesting specific applications in liver health and digestion that may not be fully addressed by other similar compounds .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
2: Swobodnik W, Wechsler JG, Klüppelberg U, Janowitz P, Hutt V, Ditschuneit H. [Lithogenicity and bile acid pattern in choleretic administration (3-n-butoxy-1-phenoxy-propanol: febuprol) in patients with functional right upper quadrant pain]. Z Gastroenterol. 1987 Nov;25(11):715-20. German. PubMed PMID: 3324520.
3: Ritter U, Kyrein HJ. [Clinical trial of febuprol, a new substance with choleretic activity. Study of efficacy and tolerability]. Arzneimittelforschung. 1983;33(6):891-7. German. PubMed PMID: 6684447.
4: Scholing WE, Weinert W. [Clinical studies on the choleretic agent Febuprol (author's transl)]. MMW Munch Med Wochenschr. 1978 Feb 3;120(5):143-6. German. PubMed PMID: 342924.
5: Eisenburger R. [On the spasmolytic action of 3-butoxy-1-phenoxy-propanol-(2) (febuprol) on the biliary tract (author's transl)]. Arzneimittelforschung. 1977 Jul;27(7):1429-33. German. PubMed PMID: 578468.
6: Wolf C, Ritter U, Zschocke R, Weinert W. [Investigation of the choleretic action of febuprol on healthy test subjects (author's transl)]. MMW Munch Med Wochenschr. 1976 Oct 1;118(40):1285-8. German. PubMed PMID: 824554.
7: Rehm K, hempel K, Maurer-Schultze B, Schlemmer W. [On pharacokinetics and metabolism of the choleretic agent febuprol (author's transl)]. Arzneimittelforschung. 1976;26(5):813-20. German. PubMed PMID: 989353.








